N-(2-ethoxyphenyl)-2,6-difluorobenzamide
Description
N-(2-ethoxyphenyl)-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorinated benzoyl group and an ethoxyphenyl substituent at the amide nitrogen. The ethoxy group (-OCH₂CH₃) on the phenyl ring may influence solubility, metabolic stability, and target binding compared to other substituents like halogens or heterocycles.
Properties
Molecular Formula |
C15H13F2NO2 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-13-9-4-3-8-12(13)18-15(19)14-10(16)6-5-7-11(14)17/h3-9H,2H2,1H3,(H,18,19) |
InChI Key |
XZNMRNIEYOMJKD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Diflubenzuron (N-[(4-chlorophenyl)carbamoyl]-2,6-difluorobenzamide)
- Structure : Replaces the ethoxyphenyl group with a 4-chlorophenylurea moiety.
- Activity : A benzoylurea insecticide that inhibits chitin synthesis in insects. Its metabolite, 2,6-difluorobenzamide, is critical for bioactivity .
- Key Difference : The urea linkage in diflubenzuron enhances insecticidal activity, whereas the ethoxyphenyl group in the target compound may alter bioavailability or target specificity.
Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl} amino}-2,6-difluorobenzamide)
- Structure : Contains a hexafluoropropoxy group and dichlorophenyl substituent.
- Activity : Broad-spectrum insect growth regulator with enhanced lipophilicity due to fluorine-rich substituents .
Pharmaceutical Derivatives
Tricyclic Thiazoles (e.g., Compound 43: Benzocycloheptathiazoleamide)
- Structure : Incorporates a 2,6-difluorobenzamide moiety fused to a tricyclic thiazole system.
- Activity : Potent angiogenesis inhibitor (IC₅₀ = 1.5 μM) with high selectivity for endothelial cells .
- Key Difference : The ethoxyphenyl group in the target compound lacks the fused heterocyclic system, likely reducing potency but simplifying synthesis.
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
- Structure : Features a thiazole ring with a 3,4-dichlorophenyl substituent.
- Synthesis : Prepared via HATU-mediated coupling of 2,6-difluorobenzoic acid with a thiazol-2-amine derivative .
- Comparison : The ethoxyphenyl group may offer improved solubility compared to the dichlorophenyl-thiazole system.
Crystallographic and Physicochemical Comparisons
2,6-Difluoro-N-(prop-2-ynyl)benzamide
- Structure : Prop-2-ynyl substituent instead of ethoxyphenyl.
- Crystallography : Exhibits C–H···F and N–H···O hydrogen bonding, forming layered structures. The ethoxyphenyl group in the target compound may introduce steric hindrance, altering crystal packing .
N-(4-cyanophenyl)-2,6-difluorobenzamide
- Structure: Cyano group at the para position of the phenyl ring.
- Property Comparison: The electron-withdrawing cyano group reduces basicity of the amide nitrogen compared to the electron-donating ethoxy group .
Table 1: Key Structural and Functional Comparisons
Preparation Methods
Reaction Conditions
-
Step 1: Synthesis of 2,6-Difluorobenzoyl Chloride
2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at reflux (40–60°C) for 4–6 hours. The reaction produces 2,6-difluorobenzoyl chloride with >95% conversion efficiency. Excess SOCl₂ is removed via distillation. -
Step 2: Amide Formation
A solution of 2-ethoxyaniline in DCM is cooled to 0–5°C, and triethylamine (TEA) is added as an acid scavenger. 2,6-Difluorobenzoyl chloride is introduced dropwise, and the mixture is stirred at room temperature for 12–24 hours. The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Yield and Purity
Coupling Agent-Assisted Synthesis
For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) are employed. This method minimizes side reactions and enhances selectivity.
Procedure
-
Activation of Carboxylic Acid
2,6-Difluorobenzoic acid (1 eq) is dissolved in DCM or dimethylformamide (DMF). EDC (1.2 eq) and HOBt (1.1 eq) are added, and the mixture is stirred at 0°C for 30 minutes. -
Coupling with 2-Ethoxyaniline
2-Ethoxyaniline (1 eq) is added, and the reaction proceeds at room temperature for 12–18 hours. The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄.
Performance Metrics
Hydrolysis of Nitrile Intermediates
An alternative route involves the hydrolysis of 2,6-difluorobenzonitrile to 2,6-difluorobenzamide, followed by N-arylation with 2-ethoxyphenyl groups. This method is advantageous for large-scale production.
Industrial-Scale Protocol (Adapted from CN101462980B)
-
Hydrolysis of 2,6-Difluorobenzonitrile
A mixture of 2,6-difluorobenzonitrile and hydrogen peroxide (30% w/w) in aqueous NaOH (20%) is heated to 50°C for 5 hours. The pH is maintained at 8–10 using NaOH, yielding 2,6-difluorobenzamide with 91.2% efficiency. -
N-Arylation
The benzamide intermediate is reacted with 2-ethoxyphenylboronic acid in a Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. The reaction occurs in tetrahydrofuran (THF) at 80°C for 6 hours.
Scalability Data
Friedel-Crafts Alkylation Approach
In specialized cases, AlCl₃-mediated Friedel-Crafts alkylation is employed to introduce the ethoxyphenyl group. This method is less common due to harsh conditions but offers regioselectivity.
Methodology
A solution of 2,6-difluorobenzamide and 2-ethoxybenzene in dichloroethane is treated with AlCl₃ at 25°C for 2 hours. The mixture is quenched with ice water, and the product is extracted and purified via column chromatography.
Key Metrics
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Acylation | 78–85 | ≥98 | Moderate | High |
| Coupling Agent-Assisted | 70–75 | ≥95 | Low | Moderate |
| Nitrile Hydrolysis | 65–70 | ≥97 | High | High |
| Friedel-Crafts | 55–60 | ≥90 | Low | Low |
Industrial Production Considerations
Large-scale synthesis prioritizes the nitrile hydrolysis route due to its compatibility with continuous flow reactors and reduced waste generation. Key optimizations include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
